Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid
Description
Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid (referred to as fmoc-2 in ) is a fluorinated aromatic compound widely used in peptide synthesis and drug discovery. Its structure combines a piperidine core with a naphthalen-2-yl substituent and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, making it valuable for solid-phase peptide synthesis (SPPS) due to its base-labile deprotection properties. This article compares its structural, chemical, and biological properties with related compounds, focusing on substituent variations, protecting groups, and applications.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-naphthalen-2-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c33-29(34)31(23-14-13-21-7-1-2-8-22(21)19-23)15-17-32(18-16-31)30(35)36-20-28-26-11-5-3-9-24(26)25-10-4-6-12-27(25)28/h1-14,19,28H,15-18,20H2,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATIERMRHMDJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC3=CC=CC=C3C=C2)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201127986 | |
| Record name | 1,4-Piperidinedicarboxylic acid, 4-(2-naphthalenyl)-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310680-48-8 | |
| Record name | 1,4-Piperidinedicarboxylic acid, 4-(2-naphthalenyl)-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Piperidinedicarboxylic acid, 4-(2-naphthalenyl)-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Piperidine Ring Functionalization
The synthesis begins with the construction of the 4-(naphthalen-2-yl)-piperidine-4-carboxylic acid scaffold. A Michael addition-cyclization cascade is commonly employed, where naphthalen-2-ylmagnesium bromide reacts with a β-keto ester derivative under anhydrous conditions. The resulting tert-butyl 4-(naphthalen-2-yl)-4-cyanopiperidine-1-carboxylate undergoes hydrolysis in acidic methanol to yield the carboxylic acid intermediate.
Fmoc Protection of the Amine Group
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal yields (>85%) are achieved using DCM as the solvent due to its low nucleophilicity and compatibility with Fmoc-Osu. Alternatives like dimethylformamide (DMF) result in undesired side reactions with the naphthalene moiety. Triethylamine (Et3N) and DIPEA are compared as bases, with DIPEA demonstrating superior performance in minimizing racemization.
Temperature and Stoichiometry
Controlled exothermic reactions necessitate maintaining temperatures below 25°C during Fmoc-Osu addition. A slight excess of Fmoc-Osu (1.2 equiv) ensures complete amine protection without overconsumption of reagents.
Purification and Characterization
Column Chromatography
Crude product purification employs silica gel column chromatography with a gradient of ethyl acetate in hexanes (10% → 40%). The target compound elutes at 25–30% ethyl acetate, as confirmed by thin-layer chromatography (Rf = 0.45).
Recrystallization
Alternative purification via recrystallization from ethanol/water (7:3 v/v) yields colorless crystals with >99% purity. This method is preferred for large-scale production due to reduced solvent waste.
Table 1: Comparative Analysis of Purification Methods
| Method | Purity (%) | Yield (%) | Scalability |
|---|---|---|---|
| Column Chromatography | 98.5 | 78 | Moderate |
| Recrystallization | 99.2 | 85 | High |
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (0.1% TFA in H2O/acetonitrile) confirms purity ≥98.5%.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky naphthalene group impedes Fmoc incorporation. Increasing reaction time to 16 hours and using DIPEA as the base alleviates this issue.
Epimerization Risk
Racemization during Fmoc protection is minimized by maintaining pH < 8.5 and avoiding prolonged exposure to basic conditions.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Peptide Synthesis
Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid serves as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group allows for selective modification of amino acids without interfering with other functional groups, which is crucial for synthesizing complex peptides.
Key Features:
- Enables the stepwise addition of amino acids.
- Facilitates the removal of the protecting group under mild conditions.
Drug Development
The unique structure of this compound aids in designing novel pharmaceutical agents, particularly those targeting specific receptors in the central nervous system (CNS). Its naphthalene moiety contributes to the compound's ability to interact with biological targets effectively.
Case Study: CNS Targeting
Research has shown that compounds similar to this compound can modulate receptor activity, providing insights into developing drugs for neurological disorders.
Bioconjugation
This compound is instrumental in creating bioconjugates, linking biomolecules like proteins and antibodies. Such bioconjugates enhance therapeutic efficacy by improving targeting and reducing side effects.
Applications:
- Development of targeted drug delivery systems.
- Creation of diagnostic tools using labeled antibodies.
Fluorescent Probes
The naphthalene component of this compound can be utilized in developing fluorescent probes for biological imaging. These probes provide critical insights into cellular processes and molecular interactions.
Advantages:
- High quantum yield for effective imaging.
- Stability under physiological conditions.
Material Science
In material science, this compound's properties make it suitable for creating advanced materials, such as polymers with tailored functionalities. These materials can be used in electronics and coatings, enhancing performance and durability.
Example Applications:
- Development of conductive polymers.
- Coatings with specific chemical resistance properties.
Comparative Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Protecting group in SPPS | Selective modification |
| Drug Development | Design of CNS-targeting agents | Novel therapeutic pathways |
| Bioconjugation | Linking biomolecules for enhanced efficacy | Improved targeting |
| Fluorescent Probes | Imaging tools for cellular processes | High sensitivity |
| Material Science | Creation of advanced materials | Tailored functionalities |
Mechanism of Action
The mechanism of action of Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during the synthesis process. The Fmoc group can be selectively removed using a base, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Positional Isomers: Naphthalen-2-yl vs. Naphthalen-1-yl
Key Compound :
- Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid (fmoc-2)
- Fmoc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid (fmoc-1)
Research Insight : The naphthalen-2-yl isomer (fmoc-2) exhibits superior receptor modulation due to optimized π-π interactions with the nicotinic receptor’s hydrophobic pockets .
Aryl Substituent Variations: Naphthyl vs. Phenyl vs. Cyclohexyl
Key Compounds :
- Fmoc-4-phenyl-piperidine-4-carboxylic acid (Fmoc-4-PP)
- Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid
Research Insight : The naphthyl group in fmoc-2 increases hydrophobicity and receptor binding affinity compared to phenyl, while cyclohexyl derivatives prioritize conformational flexibility over aromatic interactions .
Protecting Group Variations: Fmoc vs. Boc
Key Compounds :
- Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid
- 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid (dual protection)
Research Insight : Fmoc’s base-labile nature makes fmoc-2 preferable for stepwise SPPS, whereas Boc analogs are used in acid-driven strategies. Dual-protected derivatives enable multi-step syntheses of bioactive peptides (e.g., κ-opioid agonists) .
Functional Group Modifications: Carboxylic Acid vs. Hydrazides
Key Compounds :
Research Insight : Hydrazide derivatives of piperidine-4-carboxylic acid demonstrate antibacterial activity, whereas fmoc-2’s carboxylic acid group is critical for peptide coupling .
Data Tables
Table 1: Physicochemical Properties of Key Compounds
Biological Activity
Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid is a compound of significant interest in biological research due to its diverse applications in peptide synthesis, drug development, and bioconjugation. Its unique structural features contribute to its biological activity, making it a valuable tool in various scientific studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 477.56 g/mol. The compound features a piperidine ring substituted with a naphthalene moiety and an Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is crucial for its role in solid-phase peptide synthesis.
Applications in Biological Research
1. Peptide Synthesis:
this compound is primarily used as a protecting group in solid-phase peptide synthesis (SPPS). This allows for the selective modification of amino acids without interfering with other functional groups, facilitating the assembly of complex peptide sequences .
2. Drug Development:
The compound's structure aids in designing novel pharmaceutical compounds, particularly those targeting specific receptors in the central nervous system. Its derivatives have been studied for their potential effects on neurotransmitter systems, providing insights into treatments for neurological disorders .
3. Bioconjugation:
this compound can be utilized to create bioconjugates, linking biomolecules like proteins and antibodies. This enhances their therapeutic efficacy and is essential for developing targeted drug delivery systems .
4. Fluorescent Probes:
The naphthalene moiety can be employed in developing fluorescent probes for biological imaging, offering insights into cellular processes and enabling real-time monitoring of biological events .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxicity of various derivatives against multiple cancer cell lines, revealing that specific modifications on the piperidine ring significantly enhanced the anticancer activity. The most effective derivative showed IC50 values as low as 1.41 µM against SH-SY5Y cells .
Case Study 2: Antimicrobial Activity
Research on peptidomimetics synthesized from Fmoc-triazine amino acids highlighted their ability to disrupt bacterial membranes while maintaining low hemolytic activity. This indicates that structural characteristics similar to those found in this compound could be optimized for antimicrobial applications .
Q & A
Q. What are the standard synthetic protocols for incorporating Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid into peptide chains?
The synthesis involves Fmoc deprotection using piperidine/DMF (20% v/v) to unmask the secondary amine, followed by coupling with activated amino acids. Activation reagents like HATU or PyBrOP are recommended for efficient acylation. Pre-formed amino acid fluorides can also enhance coupling yields in sterically hindered environments .
Q. How is the purity and identity of this compound validated in academic research?
High-performance liquid chromatography (HPLC) with >97.0% purity thresholds is standard. Additional characterization includes LCMS for molecular weight confirmation and ¹H/¹³C NMR for structural elucidation .
Q. What are the recommended storage conditions to maintain stability?
Store at -20°C in moisture-free conditions. Lyophilized or solid-state forms are preferred to minimize hydrolysis. Avoid prolonged exposure to light or acidic/basic environments, which can cleave the Fmoc group .
Advanced Research Questions
Q. How do physicochemical properties (e.g., xlogP, rotatable bonds) influence its role as a negative allosteric modulator?
In a study targeting Ascaris suum ACR-16 receptors, key properties like xlogP (partition coefficient) and hydrogen bond donors/acceptors were correlated with binding affinity. Higher xlogP values (lipophilicity) improved membrane permeability but reduced solubility, necessitating a balance for optimal bioactivity .
Q. What methodological challenges arise when analyzing contradictory bioactivity data in structural analogs?
For example, naphthalen-1-yl vs. naphthalen-2-yl substitutions significantly alter steric interactions with receptor pockets. Resolve discrepancies by comparing molecular docking simulations with empirical binding assays. Adjust synthetic routes to introduce targeted substituents for SAR studies .
Q. How can researchers optimize solid-phase peptide synthesis (SPPS) to avoid low coupling efficiency with this compound?
Use Wang or Rink amide resins for side-chain anchoring. Employ double couplings (4 eq. amino acid, 4 eq. HOBt in DCM) for sterically demanding residues. Monitor reaction progress via Kaiser or chloranil tests .
Q. What degradation pathways are observed under acidic conditions, and how are they mitigated?
Treatment with 1% TFA cleaves the Fmoc group but may protonate the piperidine nitrogen, leading to side reactions. Stabilize the intermediate by using scavengers like triisopropylsilane (TIPS) and maintain low temperatures during deprotection .
Q. How do structural modifications (e.g., fluorination) improve metabolic stability in vivo?
Fluorine substitution at the piperidine ring (e.g., cis-4-fluoro-Pro analogs) reduces oxidative metabolism by cytochrome P450 enzymes. This approach, validated in Pro-rich peptides, enhances half-life without compromising helical stability .
Q. What analytical techniques are critical for resolving stereochemical impurities in synthesized derivatives?
Chiral HPLC and circular dichroism (CD) spectroscopy are essential. For hydrazone derivatives, FT-IR and NOESY NMR can distinguish cis/trans isomerism .
Q. How do computational models guide the design of analogs with improved receptor selectivity?
Molecular dynamics simulations using software like AutoDock Vina predict binding modes to nicotinic receptors. Prioritize analogs with lower RMSD values (<2.0 Å) in docking studies and validate via electrophysiology assays .
Data Interpretation & Troubleshooting
Q. How to address discrepancies between computational predictions and experimental binding affinities?
Re-evaluate force field parameters in docking software to account for solvent effects or protonation states. Validate using isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What strategies resolve low yields in large-scale synthesis?
Optimize batch reactions by replacing DMF with toluene for better solubility. Use flow chemistry for continuous coupling and in-line purification to remove byproducts .
Safety & Compliance
Q. What safety protocols are critical when handling this compound?
Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Follow GHS guidelines for H315 (skin irritation) and H319 (eye damage). Neutralize waste with 10% acetic acid before disposal .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
